TBI-223 - 2071265-08-0

TBI-223

Catalog Number: EVT-3318762
CAS Number: 2071265-08-0
Molecular Formula: C17H20FN3O5
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TBI-223 is a novel compound belonging to the oxazolidinone class, specifically designed for the treatment of tuberculosis (TB), including multidrug-resistant and extensively drug-resistant strains. It has shown promising results in preclinical studies, demonstrating efficacy against various strains of Mycobacterium tuberculosis as well as Gram-positive bacteria. The compound is currently undergoing clinical evaluation to assess its safety, tolerability, and pharmacokinetics.

Source

TBI-223 was developed by the Global Alliance for TB Drug Development (TB Alliance) as part of efforts to create new treatments for tuberculosis. Its development stems from the need for more effective therapies against drug-resistant TB, which poses a significant global health challenge .

Classification

TBI-223 is classified as an oxazolidinone antibiotic. This class of compounds inhibits bacterial protein synthesis by targeting the ribosomal machinery, specifically binding to the 23S ribosomal RNA of the 50S ribosomal subunit . Other notable oxazolidinones include linezolid and sutezolid, which have been used in clinical settings for treating various bacterial infections.

Synthesis Analysis

Methods

The synthesis of TBI-223 has been reported to involve several steps that emphasize the formation of its unique oxazolidinone structure. While specific synthetic pathways are proprietary, it typically includes:

  1. Formation of the Oxazolidinone Core: This involves cyclization reactions that yield the oxazolidinone ring.
  2. Functionalization: Subsequent reactions introduce various side chains that enhance the compound's antibacterial properties.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity and potency.

Technical Details

The synthetic route is designed to optimize yield and minimize by-products, which is critical for large-scale production. The process has been refined to ensure stability and bioavailability in biological systems .

Molecular Structure Analysis

Structure

TBI-223 possesses a complex molecular structure characteristic of oxazolidinones. The canonical SMILES representation provides a unique identification of its 2D structure, which includes:

  • A five-membered oxazolidinone ring.
  • Various substituents that enhance its activity against Mycobacterium tuberculosis.

Data

The molecular formula of TBI-223 is C18_{18}H18_{18}N4_{4}O3_{3}, with a molecular weight of approximately 342.36 g/mol. Detailed structural data can be obtained from chemical databases that provide insights into its stereochemistry and conformational dynamics .

Chemical Reactions Analysis

Reactions

TBI-223 undergoes various chemical reactions typical for oxazolidinones, including:

  1. Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, affecting its stability.
  2. Metabolic Transformation: In vivo studies indicate that TBI-223 may be metabolized by cytochrome P450 enzymes, leading to active metabolites that contribute to its therapeutic effects.

Technical Details

The stability profile of TBI-223 suggests improved resistance to hydrolytic degradation compared to older oxazolidinones like linezolid, making it suitable for prolonged therapeutic regimens .

Mechanism of Action

TBI-223 exerts its antibacterial effects primarily through inhibition of protein synthesis in Mycobacterium tuberculosis. The mechanism involves:

  1. Binding to Ribosomes: TBI-223 binds to the 23S rRNA component of the ribosomal 50S subunit.
  2. Inhibition of Translation Initiation: This binding prevents the formation of functional ribosomes necessary for protein synthesis, effectively stalling bacterial growth.

Data

Preclinical studies have demonstrated that TBI-223 retains activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating its potential as a universal treatment option .

Physical and Chemical Properties Analysis

Physical Properties

TBI-223 is typically characterized by:

  • Appearance: A white to off-white solid.
  • Solubility: Soluble in organic solvents with limited aqueous solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Exhibits enhanced stability in biological matrices compared to other oxazolidinones.
  • pKa Values: Relevant pKa values indicate its ionization characteristics at physiological pH levels.

Relevant analyses suggest that TBI-223 has favorable pharmacokinetic properties, including absorption and distribution profiles conducive to effective dosing regimens .

Applications

TBI-223 is primarily aimed at treating tuberculosis, particularly in cases where existing treatments have failed due to drug resistance. Its applications include:

  1. Clinical Trials: Currently undergoing Phase 1 clinical trials to evaluate safety and efficacy.
  2. Combination Therapy: Potential use in combination with other TB drugs like bedaquiline and pretomanid to enhance treatment outcomes and reduce therapy duration.

Properties

CAS Number

2071265-08-0

Product Name

TBI-223

IUPAC Name

methyl N-[[(5S)-3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate

Molecular Formula

C17H20FN3O5

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C17H20FN3O5/c1-24-15(22)19-5-12-6-21(16(23)26-12)11-2-3-14(13(18)4-11)20-7-17(8-20)9-25-10-17/h2-4,12H,5-10H2,1H3,(H,19,22)/t12-/m0/s1

InChI Key

ZNBRXLSWXJKKLJ-LBPRGKRZSA-N

SMILES

COC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F

Canonical SMILES

COC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F

Isomeric SMILES

COC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.